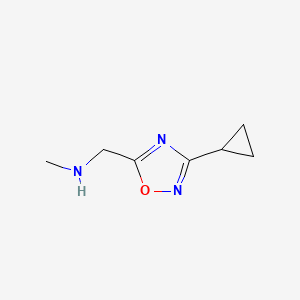![molecular formula C12H19NO2 B1293108 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid CAS No. 1142202-12-7](/img/structure/B1293108.png)
2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopenta[c]pyrrole derivatives is reported in several papers. For instance, the synthesis of 1,3-disubstituted 2,4,5,6-tetrahydro-4,6,6-trimethyl-2-phenylcyclopenta[c]pyrrole-4-carboxamides is described, highlighting the importance of substituents at specific positions for biological activity . Additionally, the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives is developed based on [3 + 2] cycloaddition reactions, demonstrating the potential of these scaffolds for drug discovery . These syntheses often involve cyclopropanation reactions, as seen in the highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) complexes .
Molecular Structure Analysis
The molecular structure of cyclopenta[c]pyrrole derivatives is often elucidated using techniques such as X-ray diffraction studies. For example, the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives were explored to demonstrate their potential for generating libraries of 3D-shaped molecules . The structural elucidation of oligomers and type I isomers of porphyrinogens and hexaphyrinogens from 2-(hydroxymethyl)pyrroles also contributes to the understanding of the molecular structure of related compounds .
Chemical Reactions Analysis
The chemical reactivity of cyclopenta[c]pyrrole derivatives is diverse. The formation of 1,3a,3b,4,6a,6b-hexahydrocyclopenta[3,4]cyclobuta[1,2-b]pyrroles from dimethyl acetylenedicarboxylate and 1-aryl-1,4-dihydropyridines is an example of the addition reactions these compounds can undergo . Moreover, the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with aliphatic esters to synthesize new cyclopenta[b]pyrroles and related structures indicates the versatility of these compounds in forming various heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[c]pyrrole derivatives are influenced by their substituents. For instance, the monohydroxymethyl derivatives of cyclopentapyrroles show significant antiulcer activity, which is comparable to the parent compound when administered orally . The inhibitory activity of cyclopropane derivatives on mammalian topoisomerase II also highlights the biological relevance of these compounds . The influence of different substituents on the potency of these inhibitors suggests that minor changes in the molecular structure can significantly affect their physical and chemical properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Enantiopure Compounds : The synthesis of enantiopure bicyclic proline analogues, including hexahydrocyclopenta[b]pyrrole-6a(1H)-carboxylic acid, employs a tandem Strecker-nucleophilic cyclization reaction, demonstrating the utility of 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid in the synthesis of complex amino acids (Kopylova et al., 2010).
- Structural Analysis in Drug Discovery : X-ray crystal structure analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, obtained by alkylation with related compounds, highlights its role in understanding the molecular structure and potential drug interactions (Cetina et al., 2004).
Biological Evaluation and Pharmacological Research
- Biological Evaluation of Pyrrole Derivatives : The biological activities of various pyrrole derivatives, including anti-inflammatory and antibacterial properties, have been studied. These activities indicate the potential application of related compounds in medicinal chemistry and drug development (Bhardwaj & Sharma, 2021).
- Enzyme Inhibition Studies : Research on cyclopropane derivatives, which are structurally similar, has shown their inhibitory effects on specific enzymes in plants, suggesting potential agricultural applications (Dourtoglou & Koussissi, 2000).
Applications in Material Science
- Supramolecular Chemistry : The study of pyrrole-2-carboxylates, with similar ring structures, shows their role in forming robust supramolecular synthons, which are crucial for crystal engineering and the development of new materials (Yin & Li, 2006).
Advanced Synthesis Techniques
- Asymmetric Total Synthesis : Research into the total synthesis of complex organic compounds, like ryanodol and ryanodine, which involve pyrrole carboxylic acid derivatives, demonstrates the compound's relevance in advanced synthetic methodologies (Masuda et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Mode of Action
This interaction inhibits the receptor’s function, thereby preventing platelet aggregation and reducing the risk of thrombotic cardiovascular events .
Biochemical Pathways
The compound is involved in the thrombin regulation pathway . Thrombin regulates platelet aggregation mainly through actions on PAR1 . By antagonizing PAR1, the compound disrupts this pathway, leading to reduced platelet aggregation .
Pharmacokinetics
Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of platelet aggregation . This can lead to a decrease in the rate of cardiovascular death, myocardial infarction (MI), stroke, and urgent coronary revascularization .
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(15)12-5-1-2-10(12)7-13(8-12)6-9-3-4-9/h9-10H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLOBFIYARNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)C(=O)O)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141473 | |
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid | |
CAS RN |
1142202-12-7 | |
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



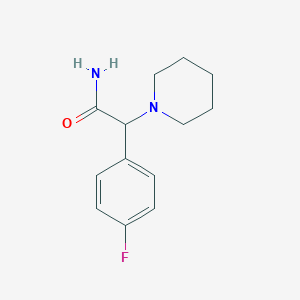

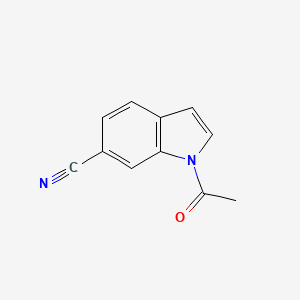
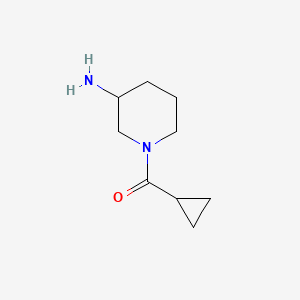
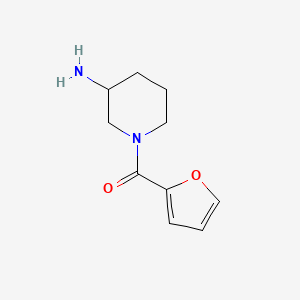
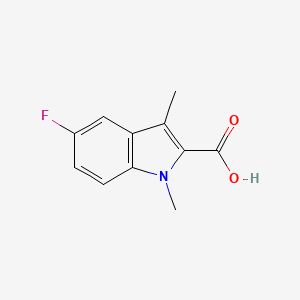

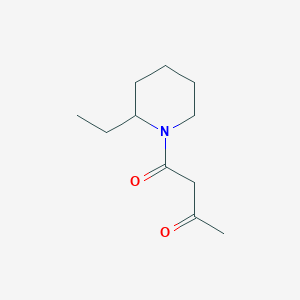

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)
![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
